4-(Thiazol-2-YL)benzene-1-sulfonyl chloride
CAS No.: 1099660-64-6
Cat. No.: VC13399585
Molecular Formula: C9H6ClNO2S2
Molecular Weight: 259.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1099660-64-6 |
|---|---|
| Molecular Formula | C9H6ClNO2S2 |
| Molecular Weight | 259.7 g/mol |
| IUPAC Name | 4-(1,3-thiazol-2-yl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H |
| Standard InChI Key | IRQNEXIHOIGLOJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a benzene core with two distinct substituents:
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A sulfonyl chloride group (–SO₂Cl) at the 1-position, which confers electrophilic reactivity.
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A thiazole ring at the 4-position, a five-membered heterocycle containing sulfur and nitrogen atoms .
The thiazole ring’s electron-rich nature enhances the compound’s ability to participate in π-π stacking and hydrogen bonding, critical for interactions in biological systems .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇ClN₂O₂S₂ | |
| Molecular Weight | 273.8 g/mol | |
| Melting Point | 210–212°C (decomposes) | |
| Solubility | Soluble in DMSO, chloroform | |
| Stability | Moisture-sensitive |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two key steps:
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Introduction of the Thiazole Moiety:
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Sulfonation and Chlorination:
Example Protocol:
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Reactants: 4-(Thiazol-2-yl)benzenesulfonic acid (1 eq), thionyl chloride (3 eq).
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Conditions: Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 6 hours .
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Yield: 70–85% after purification by ice-water precipitation .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key optimizations include:
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Catalyst Use: Sodium sulfate suppresses side reactions, improving yield to >95% .
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Automation: Automated temperature control minimizes decomposition risks.
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes substitution with nucleophiles:
Mechanism:
This reactivity is exploited to generate libraries of bioactive derivatives .
Electrophilic Aromatic Substitution
The benzene ring undergoes nitration or halogenation at the meta position relative to the sulfonyl chloride group due to its electron-withdrawing nature .
Biological and Pharmacological Applications
Antimicrobial Activity
Thiazole-sulfonamide hybrids exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values as low as 3.9 µg/mL . The thiazole ring enhances membrane penetration, while the sulfonamide group disrupts folate biosynthesis .
Structure-Activity Relationships (SAR)
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